molecular formula C17H22N2 B12662937 4-[(2-Aminophenyl)methyl]-2,6-diethylaniline CAS No. 74413-53-9

4-[(2-Aminophenyl)methyl]-2,6-diethylaniline

Cat. No.: B12662937
CAS No.: 74413-53-9
M. Wt: 254.37 g/mol
InChI Key: CBPLYPLUCJVOSE-UHFFFAOYSA-N
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Description

4-[(2-Aminophenyl)methyl]-2,6-diethylaniline is an organic compound with the molecular formula C17H22N2. It is a derivative of aniline, characterized by the presence of an aminophenyl group and diethyl substitutions on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminophenyl)methyl]-2,6-diethylaniline typically involves the reaction of 2,6-diethylaniline with 2-nitrobenzyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminophenyl)methyl]-2,6-diethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2-Aminophenyl)methyl]-2,6-diethylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Aminophenyl)methyl]-2,6-diethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Aminophenyl)methyl]-2,6-diethylbenzenamine
  • 4-[(2-Aminophenyl)methyl]-2,6-diethylbenzene

Uniqueness

4-[(2-Aminophenyl)methyl]-2,6-diethylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Properties

CAS No.

74413-53-9

Molecular Formula

C17H22N2

Molecular Weight

254.37 g/mol

IUPAC Name

4-[(2-aminophenyl)methyl]-2,6-diethylaniline

InChI

InChI=1S/C17H22N2/c1-3-13-9-12(10-14(4-2)17(13)19)11-15-7-5-6-8-16(15)18/h5-10H,3-4,11,18-19H2,1-2H3

InChI Key

CBPLYPLUCJVOSE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1N)CC)CC2=CC=CC=C2N

Origin of Product

United States

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